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Tetracenomycin B1 -

Tetracenomycin B1

Catalog Number: EVT-1547998
CAS Number:
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tetracenomycin B1 is a tetracenomycin and a member of tetracenequinones.
Source and Classification

Tetracenomycin B1 is classified under the polyketide antibiotics, which are secondary metabolites synthesized by bacteria through the polyketide synthase pathway. It is primarily derived from Streptomyces griseus, a well-known producer of various antibiotics. The compound is structurally related to other tetracenomycins, such as tetracenomycin C and D, which differ slightly in their molecular structures and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of tetracenomycin B1 typically involves fermentation processes using Streptomyces species. The biosynthetic pathway includes several enzymatic steps facilitated by polyketide synthases, which assemble the carbon backbone through iterative condensation reactions.

Key steps in the synthesis include:

  • Chain Elongation: The initial formation of the polyketide chain occurs through the action of modular polyketide synthases.
  • Cyclization: This step involves intramolecular reactions that lead to the formation of the tetracyclic structure characteristic of tetracenomycin compounds.
  • Post-Modification: Further modifications, such as hydroxylation and methylation, are performed by specific tailoring enzymes to yield tetracenomycin B1.

Recent studies have explored the genetic basis for these biosynthetic pathways, identifying key genes involved in the production of tetracenomycin B1 and its analogs .

Molecular Structure Analysis

Structure and Data

The molecular structure of tetracenomycin B1 features a complex arrangement of fused aromatic rings, typical of tetracycline antibiotics. Its chemical formula is C15H12O5C_{15}H_{12}O_5, with a molecular weight of approximately 284.25 g/mol.

The structural characteristics include:

  • Fused Ring System: The compound contains multiple fused rings that contribute to its biological activity.
  • Functional Groups: Hydroxyl groups and carbonyl functionalities are present, which play crucial roles in its interaction with biological targets.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Tetracenomycin B1 undergoes various chemical reactions that are critical for its biological activity:

  • Oxidation-Reaction Mechanisms: The presence of hydroxyl groups allows for oxidation reactions that can modify its pharmacological properties.
  • Interactions with Biological Targets: Tetracenomycin B1 has been shown to interact with ribosomal RNA, inhibiting protein synthesis in bacterial cells. This mechanism is pivotal for its antimicrobial activity .

Research into its reactivity has also revealed potential pathways for developing derivatives with enhanced efficacy or reduced toxicity.

Mechanism of Action

Process and Data

The primary mechanism of action for tetracenomycin B1 involves inhibition of protein synthesis in susceptible microorganisms. This occurs through binding to the ribosomal RNA, disrupting the normal function of the ribosome during translation.

Key aspects include:

  • Binding Site: Tetracenomycin B1 binds to specific sites on the ribosome, preventing the proper accommodation of aminoacyl-tRNA.
  • Inhibition Profile: Studies indicate that it exhibits selective inhibition against certain bacterial strains, making it a candidate for further development as an antibiotic .

Quantitative analyses have demonstrated its potency in inhibiting bacterial growth at low concentrations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetracenomycin B1 exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a yellowish powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to light or alkaline environments.

These properties are crucial for formulating effective pharmaceutical preparations and determining appropriate storage conditions.

Applications

Scientific Uses

Tetracenomycin B1 has several notable applications in scientific research:

  • Antimicrobial Agent: Its primary application lies in its use as an antibiotic against various bacterial infections.
  • Cancer Research: Due to its cytotoxic properties, it is being investigated for potential use in cancer therapy, particularly against resistant tumor cell lines.
  • Biosynthetic Studies: Researchers utilize tetracenomycin B1 as a model compound to study polyketide biosynthesis and explore genetic engineering approaches to enhance production yields .
Biosynthesis and Metabolic Engineering of Tetracenomycin B1

Type II Polyketide Synthase (PKS) Pathways in Streptomyces spp.

Tetracenomycin B1 (Tcm B1) is a C-9 hydroxylated derivative of the angucycline-class polyketide tetracenomycin C, produced by Streptomyces glaucescens. Its biosynthesis is orchestrated by a type II polyketide synthase (PKS) system, characterized by discrete, iteratively acting enzymes rather than a modular assembly line. The minimal PKS core comprises:

  • Ketosynthase α (KSα; TcmK): Catalyzes decarboxylative Claisen condensation.
  • Chain-length factor (CLF; TcmL): Determines polyketide chain length (20 carbons for Tcm B1).
  • Acyl carrier protein (ACP; TcmM): Shuttles growing polyketide intermediates [1] [3] [6].

This complex synthesizes a linear 20-carbon poly-β-keto intermediate from one acetyl-CoA starter and nine malonyl-CoA extender units. The tcm gene cluster spans ~17 kb and encodes 16 open reading frames, including tailoring enzymes and regulators. Type II PKSs exhibit remarkable substrate promiscuity, enabling combinatorial biosynthesis for novel analog generation [1] [6].

Table 1: Core Minimal Type II PKS Components for Tetracenomycin B1 Biosynthesis

GeneProteinFunction
tcmKKetosynthase αDecarboxylative condensation of malonyl extender
tcmLChain-length factorDetermines 20-carbon chain length
tcmMAcyl carrier proteinCarries polyketide intermediates via phosphopantetheine arm

Cyclization and Aromatization Mechanisms Involving TcmN and TcmI-like Cyclases

Cyclization of the linear 20-carbon intermediate is pivotal for establishing Tcm B1’s tetracyclic angucycline core. This process involves:

  • TcmN (ARO/CYC): A mono-domain aromatase/cyclase that directs regiospecific C9–C14 first-ring cyclization via aldol condensation. This generates a monocyclic intermediate that undergoes spontaneous dehydration to form the aromatic A-ring [6] [10].
  • TcmI-like cyclases (TcmI/TcmJ): Bifunctional enzymes that catalyze second-ring (C7–C16) cyclization and third-ring (C5–C18) formation. TcmI exhibits homology to ketoreductases but functions primarily as a dehydratase/cyclase [6] [8].

Structural studies of homologous cyclases (e.g., ZhuI) reveal a conserved "helix-grip" fold with a hydrophobic active-site pocket. Residues like Arg66, His109, and Asp146 (in ZhuI) position the polyketide chain to enforce C9–C14 specificity, preventing aberrant cyclizations like C7–C12. Mutagenesis of these residues disrupts cyclization fidelity [10].

Table 2: Cyclization Steps in Tetracenomycin B1 Biosynthesis

EnzymeTypeCyclization RegiochemistryOutcome
TcmNMono-domain ARO/CYCC9–C14 aldol condensationAromatic A-ring formation
TcmIBifunctional cyclaseC7–C16 aldol condensationHydroxylated B-ring formation
TcmJBifunctional cyclaseC5–C18 aldol condensationC-ring closure and aromatization

Post-PKS Tailoring Reactions: O-Methylation and Hydroxylation

Following ring cyclization, tailoring enzymes modify the Tcm C aglycone to yield Tcm B1:

  • O-Methylation: TcmO (an O-methyltransferase) transfers a methyl group from S-adenosylmethionine (SAM) to the C-12 hydroxyl of tetracenomycin D3, producing tetracenomycin B3 [8].
  • C-9 Hydroxylation: TcmG (a cytochrome P450 monooxygenase) catalyzes stereospecific hydroxylation at C-9, converting tetracenomycin B3 to Tcm B1. This step requires molecular oxygen and NADPH [8] [9].
  • Type II Thioesterase (TEII): The tcm cluster encodes a TEII (e.g., PnG in phoslactomycin biosynthesis) that proofreads ACP-bound aberrant intermediates, preventing stalled assembly lines and enhancing yield [9].

Key Tailoring Steps:Tetracenomycin D3 → (TcmO) → Tetracenomycin B3 → (TcmG) → Tetracenomycin B1

Role of Key Genes (tcmKLM, tcmN, tcmO) in Modular Assembly

The tcm gene cluster operates as a tightly regulated metabolic module:

  • tcmKLM (Minimal PKS): tcmK (KSα), tcmL (CLF), and tcmM (ACP) form the core complex for polyketide chain elongation. Disruption abolishes Tcm B1 production [8].
  • tcmN (ARO/CYC): Essential for first-ring cyclization. Heterologous expression of tcmN with fungal PKSs reroutes cyclization to C9–C14, demonstrating its regiospecific dominance [6] [10].
  • tcmO (O-MT): Methylates C-12. ΔtcmO mutants accumulate tetracenomycin D3, confirming its role [8].
  • Regulatory Genes: tcmA (pathway-specific activator) upregulates transcription of biosynthetic genes [1].

Table 3: Functional Validation of Key tcm Genes

GeneMutant PhenotypeAccumulated Intermediate(s)Function Confirmed
tcmKNo polyketide productionNoneChain initiation/elongation
tcmNLinear or aberrantly cyclized chainsSEK4, SEK4bC9–C14 first-ring cyclization
tcmOLoss of methylationTetracenomycin D3C-12 O-methylation

Comparative Analysis of Tetracenomycin B1 Biosynthesis with Elloramycin and Tetracenomycin C

  • Elloramycin (from Streptomyces olivaceus): Shares a similar tetracyclic aglycone but utilizes distinct tailoring enzymes. Its PKS (ElmKL) produces a 12-carbon chain, shorter than Tcm B1’s 20-carbon backbone. Elloramycin’s FAD-dependent oxidase (EltD) catalyzes C-12a/C-4a ketone formation, contrasting with TcmG’s hydroxylation [7] [8].
  • Tetracenomycin C: The immediate precursor to Tcm B1, differing only by the absence of C-9 hydroxylation. Both compounds share identical PKS and early cyclization machinery but diverge at the TcmG hydroxylation step [8].
  • Cyclization Specificity: TcmN enforces C9–C14 cyclization, while elloramycin’s cyclase (ElmJ) promotes C7–C12 closure. This regiochemical divergence arises from distinct active-site residues in their ARO/CYC pockets [6] [10].
  • KR Domain Integration: Elloramycin’s PKS incorporates a ketoreductase (KR) for C-9 reduction during chain elongation, whereas Tcm B1’s reduction occurs post-cyclization via TcmI [7].

Table 4: Comparative Biosynthetic Features of Angucycline Polyketides

FeatureTetracenomycin B1Tetracenomycin CElloramycin
PKS Chain Length20 carbons20 carbons12 carbons
First CyclizationC9–C14 (TcmN)C9–C14 (TcmN)C7–C12 (ElmJ)
Key Tailoring StepC-9 hydroxylation (TcmG)NoneC-12a oxidation (EltD)
O-MethylationC-12 (TcmO)C-12 (TcmO)C-8 (ElmMT1)

This systematic dissection of Tcm B1 biosynthesis underscores the enzymatic precision underlying angucycline assembly and provides a blueprint for engineered analog production via module swapping or gene editing.

Properties

Product Name

Tetracenomycin B1

IUPAC Name

1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3

InChI Key

CXOLVKMMHKZPPM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O

Canonical SMILES

CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O

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